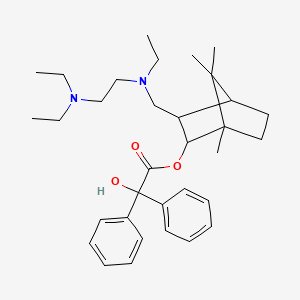
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium est un composé chimique de formule moléculaire C27H30IP. Il s'agit d'un sel de phosphonium où l'ion phosphonium est lié à un groupe trans-4-vinylcyclohexylméthyle et à trois groupes phényle. Ce composé est connu pour ses applications en synthèse organique et comme réactif dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium implique généralement la réaction de la triphénylphosphine avec l'iodure de trans-4-vinylcyclohexylméthyle. La réaction est réalisée sous atmosphère inerte, souvent sous azote ou argon, afin d'éviter l'oxydation. Le mélange réactionnel est généralement chauffé pour faciliter la formation du sel de phosphonium.
Méthodes de production industrielle
En milieu industriel, la production de l'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement élevé et la pureté du produit. Le composé est ensuite purifié par recristallisation ou par d'autres techniques de purification appropriées.
Analyse Des Réactions Chimiques
Types de réactions
L'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.
Réduction : Il peut être réduit pour former des phosphines.
Substitution : L'ion iodure peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénures, les cyanures et les thiolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les oxydes de phosphine, les phosphines réduites et divers sels de phosphonium substitués.
Applications De Recherche Scientifique
L'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-phosphore.
Biologie : Le composé est utilisé dans l'étude des systèmes biologiques, en particulier dans l'investigation des médicaments à base de phosphonium.
Industrie : Le composé est utilisé dans la production de polymères et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium implique son interaction avec des cibles moléculaires par le biais de son ion phosphonium. Le composé peut participer à diverses réactions chimiques, conduisant à la formation de nouvelles liaisons et à la modification de structures moléculaires existantes. Les voies impliquées comprennent la substitution nucléophile et les réactions redox.
Mécanisme D'action
The mechanism of action of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution and redox reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- Iodure de triphénylméthylphosphonium
- Iodure de méthyltriphénylphosphonium
- Iodure de benzyltriphénylphosphonium
Unicité
L'iodure de triphényl((trans-4-vinylcyclohexyl)méthyl)phosphonium est unique en raison de la présence du groupe trans-4-vinylcyclohexylméthyle, qui lui confère des propriétés chimiques et une réactivité spécifiques. Cela le rend particulièrement utile dans certains types de synthèse organique et d'applications industrielles où d'autres sels de phosphonium peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
1171067-76-7 |
|---|---|
Formule moléculaire |
C27H30IP |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1 |
Clé InChI |
VPGKNYFBQZUOTG-UHFFFAOYSA-M |
SMILES canonique |
C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



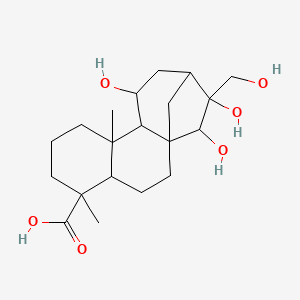

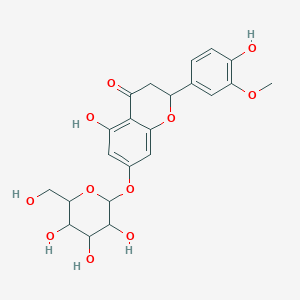
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
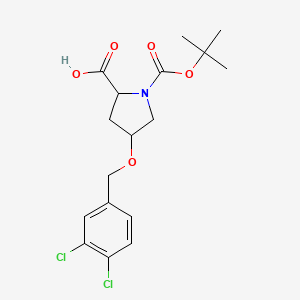
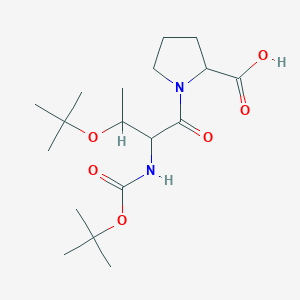

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
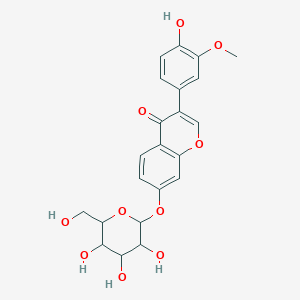
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
